molecular formula C24H17ClFN3O4 B4742901 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide

2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B4742901
M. Wt: 465.9 g/mol
InChI Key: VKLHPYBNWRHKDM-CIAFOILYSA-N
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Description

2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a dioxoimidazolidinylidene moiety, and a fluorophenylacetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 3-chlorophenyl and 4-fluorophenylacetamide precursors, followed by their coupling through various organic reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or tool for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide include other imidazolidinylidene derivatives and phenoxyacetamide compounds. Examples include:

  • 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide
  • 2-(4-{(E)-[1-(3-bromophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O4/c25-16-2-1-3-19(13-16)29-23(31)21(28-24(29)32)12-15-4-10-20(11-5-15)33-14-22(30)27-18-8-6-17(26)7-9-18/h1-13H,14H2,(H,27,30)(H,28,32)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLHPYBNWRHKDM-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide
Reactant of Route 4
2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide
Reactant of Route 6
2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide

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